molecular formula C10H12N2OS B5764488 N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide

N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide

Cat. No.: B5764488
M. Wt: 208.28 g/mol
InChI Key: SPDZLOWROCGQCG-YRNVUSSQSA-N
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Description

N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a cyclopropyl group attached to an ethylidene moiety, which is further connected to a thiophene ring through a carbohydrazide linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 1-cyclopropylethylidene and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-cyclopropylethylidene)-4-hydroxybenzohydrazide
  • N’-(1-cyclopropylethylidene)-3,5-dihydroxybenzohydrazide
  • N’-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide

Uniqueness

N’-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different aromatic rings or substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-1-cyclopropylethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7(8-4-5-8)11-12-10(13)9-3-2-6-14-9/h2-3,6,8H,4-5H2,1H3,(H,12,13)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDZLOWROCGQCG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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